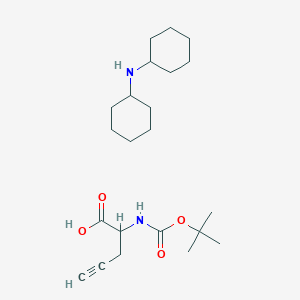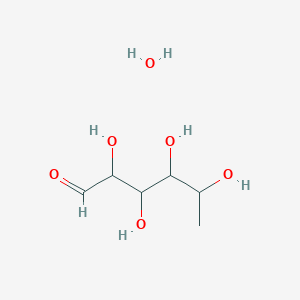
L(+)-Rhamnose Monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L(+)-Rhamnose Monohydrate: is a naturally occurring deoxy sugar, commonly found in plants, bacteria, and fungi. It is a monosaccharide with the chemical formula C6H12O5·H2O. This compound is known for its sweet taste and is often used in the food and pharmaceutical industries. It is also a key component in the structure of many natural glycosides and polysaccharides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L(+)-Rhamnose Monohydrate can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the hydrolysis of rhamnogalacturonan, a pectic polysaccharide, using acid or enzymatic hydrolysis. The reaction conditions typically involve the use of dilute acids such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as plants. The process includes the extraction of rhamnogalacturonan from plant materials, followed by hydrolysis to release L(+)-Rhamnose. The compound is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: L(+)-Rhamnose Monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: L(+)-Rhamnose can be oxidized to rhamnonic acid using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: It can be reduced to rhamnitol using reducing agents like sodium borohydride.
Substitution: L(+)-Rhamnose can undergo substitution reactions to form glycosides when reacted with alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Rhamnonic acid
Reduction: Rhamnitol
Substitution: Various glycosides
Aplicaciones Científicas De Investigación
L(+)-Rhamnose Monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: L(+)-Rhamnose is a component of bacterial cell walls and is used in studies related to bacterial physiology and pathogenesis.
Medicine: It is used in the formulation of certain pharmaceuticals and as a marker in diagnostic tests.
Industry: L(+)-Rhamnose is used in the food industry as a sweetener and flavor enhancer.
Mecanismo De Acción
The mechanism of action of L(+)-Rhamnose Monohydrate involves its role as a structural component in various biological molecules. It interacts with specific enzymes and receptors in biological systems, influencing processes such as cell wall synthesis in bacteria and the formation of glycosidic bonds in polysaccharides.
Comparación Con Compuestos Similares
L-Arabinose: Another naturally occurring monosaccharide with similar properties.
D-Mannose: A sugar with similar applications in the food and pharmaceutical industries.
D-Galactose: A monosaccharide that shares structural similarities with L(+)-Rhamnose.
Uniqueness: L(+)-Rhamnose Monohydrate is unique due to its specific role in the structure of certain natural glycosides and its presence in bacterial cell walls. Its sweet taste and specific chemical properties make it valuable in various industrial applications.
Propiedades
IUPAC Name |
2,3,4,5-tetrahydroxyhexanal;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDCDOTZPYZPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
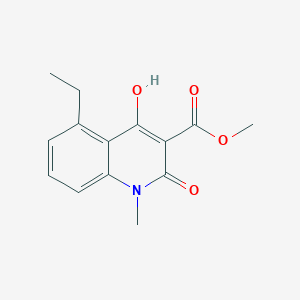
![4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13392310.png)
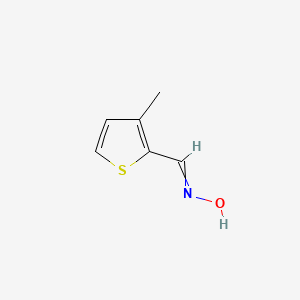
![(1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione](/img/structure/B13392322.png)
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13392323.png)
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)
![1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline](/img/structure/B13392344.png)
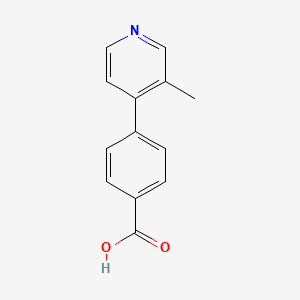
![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)


